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Compound of Interest

Compound Name: Alloxazine

Cat. No.: B1666890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structures, properties,

and experimental protocols related to alloxazine and its tautomer, isoalloxazine. These

heterocyclic compounds are of significant interest in biological and pharmaceutical research,

with isoalloxazine forming the core of the essential vitamin B2 (riboflavin) and its coenzyme

forms, FMN and FAD. Alloxazine, on the other hand, serves as a valuable scaffold in

medicinal chemistry, notably as an antagonist for adenosine receptors.

Core Structures: A Tale of Tautomerism
Alloxazine and isoalloxazine are tautomers, differing in the position of a proton within their

shared benzo[g]pteridine-2,4(1H,3H)-dione skeleton.[1] This subtle structural difference leads

to significant variations in their chemical and physical properties.

Alloxazine: In this tautomer, the proton is located at the N(1) position of the pteridine ring

system.

Isoalloxazine: This tautomer features the proton at the N(10) position, which is part of the

central pyrazine ring. This arrangement is the foundation for the biologically active flavins.[2]

The tautomeric equilibrium between alloxazine and isoalloxazine can be influenced by factors

such as pH and solvent polarity. In aqueous solutions, the alloxazine form is generally favored
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at neutral and acidic pH, while the isoalloxazine form may be present at alkaline pH.[3]

Comparative Physicochemical and Spectroscopic
Properties
The distinct electronic distribution arising from their tautomeric differences imparts unique

properties to alloxazine and isoalloxazine. These are summarized in the tables below.

Table 1: Physicochemical Properties of Alloxazine and
Isoalloxazine

Property Alloxazine Isoalloxazine Reference(s)

Molecular Formula C₁₀H₆N₄O₂ C₁₀H₆N₄O₂ [1]

Molecular Weight 214.18 g/mol 214.18 g/mol [1]

IUPAC Name
1H-benzo[g]pteridine-

2,4-dione

Benzo[g]pteridine-

2,4(3H,10H)-dione

Appearance Yellow solid Red solid

Melting Point
>300 °C

(decomposes)
~200 °C

pKa (strongest acidic) ~8.8 - 10.0
Not readily available

for unsubstituted form

Solubility (in DMSO) ~11 mg/mL Not readily available

Solubility (in water, pH

4)
~9.05 µM Not readily available

Solubility (in water, pH

10)
~14.5 µM Not readily available

Table 2: Spectroscopic Properties of Alloxazine and
Isoalloxazine
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Property Alloxazine Isoalloxazine Reference(s)

UV-Vis Abs. Maxima

(λmax)
~330 nm, ~385 nm

~335 nm, ~440-445

nm

Fluorescence

Emission Maxima

(λem)

~480 nm ~525 nm

Fluorescence

Quantum Yield (Φf)

Significantly lower

(e.g., 0.048 in water)

Significantly higher

(order of magnitude

larger)

Fluorescence Lifetime Shorter Longer

Intersystem Crossing

Quantum Yield (ΦISC)

High (e.g., ~0.45 in

acidic solution)

High (e.g., ~0.7 for

flavins)

Redox Properties and Biological Significance
The isoalloxazine ring is the redox-active center in flavoproteins, capable of accepting and

donating one or two electrons. This property is fundamental to the role of FAD and FMN in a

vast array of metabolic reactions. The isoalloxazine ring can exist in three primary redox

states: oxidized (quinone), partially reduced (semiquinone radical), and fully reduced

(hydroquinone).

Alloxazine and its derivatives also exhibit redox activity and have been explored as potential

redox-sensitive fluorescent probes and as components in redox-flow batteries.

In the context of drug development, alloxazine is recognized as a selective antagonist of the

A2B adenosine receptor. Adenosine receptors are G protein-coupled receptors (GPCRs) that

play crucial roles in various physiological processes, including inflammation and

neurotransmission.

Signaling Pathway: Alloxazine as an A2B Adenosine
Receptor Antagonist
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The A2B adenosine receptor primarily signals through the Gs and Gq alpha subunits of

heterotrimeric G proteins. Alloxazine, by acting as an antagonist, blocks the binding of the

endogenous ligand adenosine to the A2B receptor, thereby inhibiting its downstream signaling

cascades.
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Synthesis

Analysis and Differentiation

Expected Results

Synthesize Alloxazine
(o-phenylenediamine + alloxan)

HPLC Separation UV-Vis Spectroscopy Fluorescence Spectroscopy NMR Spectroscopy
(¹H, ¹³C, ¹⁵N)

Synthesize Isoalloxazine Derivative
(e.g., substituted o-phenylenediamine +

6-chlorouracil derivative)

Different Retention Times Distinct λmax
(Allox: ~385 nm, Iso: ~445 nm)

Distinct λem
(Allox: ~480 nm, Iso: ~525 nm)

Φf(Iso) >> Φf(Allox)

Different Chemical Shifts
(Confirms tautomeric form)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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